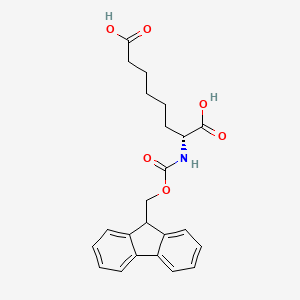
Fmoc-D-Asu-OH
描述
Fmoc-D-Asu-OH, also known as fluorenylmethyloxycarbonyl-D-2-aminosuberic acid, is a derivative of the amino acid aspartic acid. It is commonly used in peptide synthesis as a protecting group for the amino group. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
作用机制
Target of Action
Fmoc-D-Asu-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of amino acids, where it serves as a protecting group . This protection is crucial during the synthesis process to prevent unwanted side reactions.
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable under acidic conditions but can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
Its stability under acidic conditions and lability under basic conditions influence its behavior in the peptide synthesis process .
Result of Action
The introduction and subsequent removal of the Fmoc group in this compound allow for the controlled synthesis of peptides . This process enables the formation of peptide bonds without unwanted side reactions, contributing to the efficient and accurate synthesis of peptides .
Action Environment
The action of this compound is influenced by the pH of the environment . Acidic conditions preserve the Fmoc group, while basic conditions lead to its removal . Therefore, careful control of pH is essential for the successful use of this compound in peptide synthesis . Additionally, the reaction should be conducted in a well-ventilated place, and contact with skin and eyes should be avoided .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asu-OH typically involves the protection of the amino group of D-2-aminosuberic acid with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-2-aminosuberic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of this compound and other Fmoc-protected amino acids .
化学反应分析
Types of Reactions
Fmoc-D-Asu-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: The amino group of this compound can participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptide chains, depending on the specific reaction conditions and reagents used .
科学研究应用
Fmoc-D-Asu-OH has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Fmoc-L-Asu-OH: The L-isomer of Fmoc-D-Asu-OH, used similarly in peptide synthesis.
Fmoc-Diphenylalanine: Another Fmoc-protected amino acid used in the synthesis of peptide hydrogels.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and its application in the synthesis of peptides with specific structural and functional properties. Its use in solid-phase peptide synthesis allows for the efficient production of complex peptides and proteins .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAOCPQKEUWDNC-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660671 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-78-4, 218457-76-2 | |
| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-aminosuberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


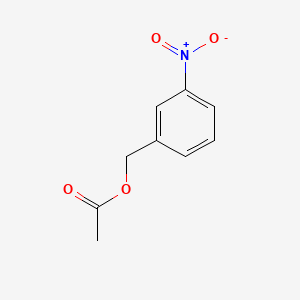
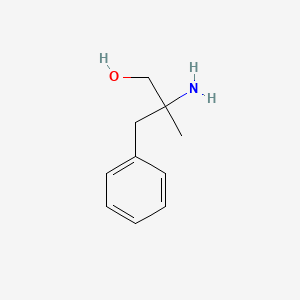
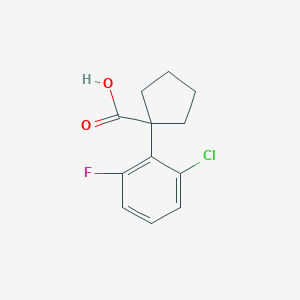
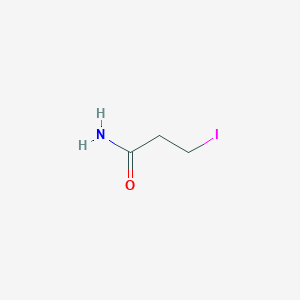
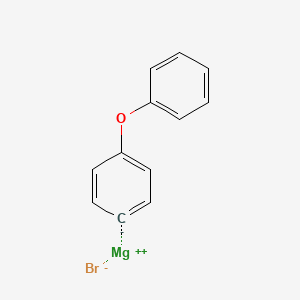
![2-[4-(dimethylamino)benzoyl]benzoic acid](/img/structure/B3188485.png)
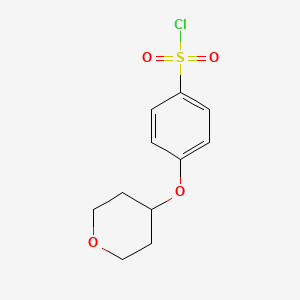
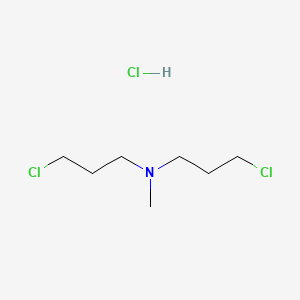
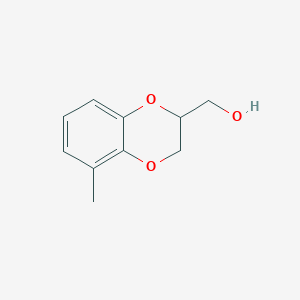
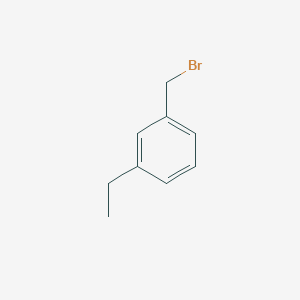
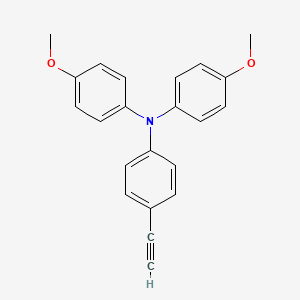
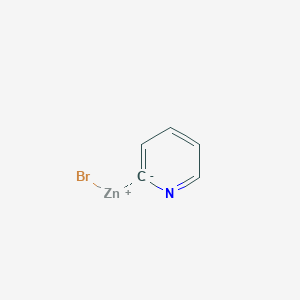
![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)
![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)
